molecular formula C8H6F3NS B1303375 3-(Trifluoromethyl)thiobenzamide CAS No. 53515-17-6

3-(Trifluoromethyl)thiobenzamide

Cat. No. B1303375
CAS RN: 53515-17-6
M. Wt: 205.2 g/mol
InChI Key: WOJQBHSZMFRQIR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiobenzamide is a compound that is part of a broader class of trifluoromethylthio compounds, which have garnered interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique electronic and steric properties, making these compounds valuable in medicinal chemistry for modifying biological activity and increasing metabolic stability .

Synthesis Analysis

The synthesis of compounds containing the 3-(trifluoromethyl)thio moiety can be achieved through several methods. One approach involves a palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride, which is crucial for activating the trifluoromethanesulfanylamide . Another method reported the synthesis of 3-trifluoromethylindanones via a rhodium(III)-catalyzed reaction involving sp2 C–H activation and a Claisen/retro-Claisen reaction . Additionally, a general approach to 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ . These methods demonstrate the versatility and efficiency of synthesizing trifluoromethylthio compounds under various conditions.

Molecular Structure Analysis

The molecular structure of (trifluoromethyl)thiobenzene, a related compound, has been extensively studied using gas electron diffraction and quantum chemical calculations. The studies revealed a perpendicular orientation of the SCF3 bond relative to the benzene plane, with barriers to internal rotation around the C(sp2)–S bond predicted to be between 2.4 and 2.6 kcal/mol . This structural information is crucial for understanding the conformational preferences of trifluoromethylthio compounds and their potential interactions in biological systems.

Chemical Reactions Analysis

The reactivity of 3-(trifluoromethyl)thiobenzamide derivatives can be inferred from related compounds. For instance, the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes promoted by BiCl3 has been shown to proceed smoothly, indicating a broad functional group tolerance . This suggests that 3-(trifluoromethyl)thiobenzamide could potentially undergo similar reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)thiobenzamide derivatives are influenced by the presence of the trifluoromethyl and thioamide groups. These groups can affect the lipophilicity, electronic properties, and steric hindrance of the molecule, which in turn can impact its biological activity and stability. For example, QSAR analyses of related benzamide and thioamide derivatives have shown that the overall lipophilicity of the molecules is a significant factor in their biological activity . Additionally, the crystal structure of a related thiourea compound revealed intra- and intermolecular hydrogen bonds and C–H··· interactions, which stabilize the crystal structure and could influence the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Conversion to Benzothiazoles

A notable application of thiobenzamide derivatives, such as 3-(Trifluoromethyl)thiobenzamide, is in the synthesis of benzothiazoles. A study by Downer-Riley and Jackson (2008) discusses a method for intramolecular cyclization of thiobenzamides to benzothiazoles using phenyliodine(III) bis(trifluoroacetate) in specific conditions, highlighting the importance of aryl radical cations in this transformation (Downer-Riley & Jackson, 2008).

Microsomal Oxidation

Cashman and Hanzlik (1981) investigated the microsomal flavin-containing monooxygenase (MFMO) system, which S-oxidizes thiobenzamide in various organs like the liver, lung, and kidney. This oxidation process has a spectral shift, which can be used in a photometric assay for MFMO, providing insights into thiobenzamide's metabolism (Cashman & Hanzlik, 1981).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another significant application. Lorente et al. (1985) demonstrated the reaction of thiobenzamide with certain cyanopropenenitriles, leading to the formation of 6-aryl-5-cyano-2-phenyl-4-thioxo-3,4-dihydropyrimidines, showcasing thiobenzamide's role in complex heterocyclic synthesis (Lorente et al., 1985).

Safety And Hazards

The safety information for 3-(Trifluoromethyl)thiobenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJQBHSZMFRQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380682
Record name 3-Trifluoromethylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)thiobenzamide

CAS RN

53515-17-6
Record name 3-Trifluoromethylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)thiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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